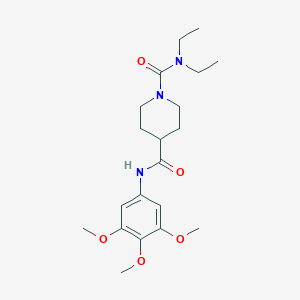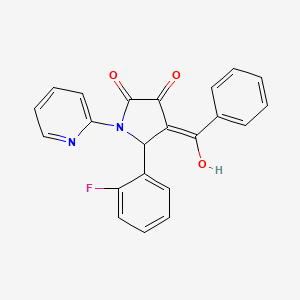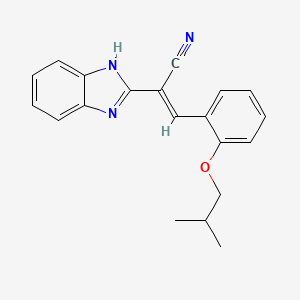
1-(3-cyclopentylpropanoyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclopentylpropanoyl)azocane, also known as CP47,497, is a synthetic cannabinoid that was first synthesized in the 1970s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
Mecanismo De Acción
1-(3-cyclopentylpropanoyl)azocane binds to the CB1 and CB2 receptors in the brain and other tissues, producing a range of effects. It has been shown to activate the G protein-coupled receptor signaling pathway, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)azocane has been shown to produce a range of biochemical and physiological effects, including analgesia, hypothermia, and catalepsy. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-cyclopentylpropanoyl)azocane in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows for the study of the physiological and biochemical effects of cannabinoids. However, one limitation is that it is a synthetic compound, which may limit its applicability to natural systems.
Direcciones Futuras
There are many potential future directions for research on 1-(3-cyclopentylpropanoyl)azocane. One area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties. Another area of interest is the study of the effects of 1-(3-cyclopentylpropanoyl)azocane on different tissues and systems in the body, including the immune system and the cardiovascular system. Additionally, there is a need for further research on the potential therapeutic applications of 1-(3-cyclopentylpropanoyl)azocane, particularly in the treatment of pain and inflammation.
Métodos De Síntesis
The synthesis of 1-(3-cyclopentylpropanoyl)azocane involves a multi-step process that begins with the reaction of cyclopentanone with ethylmagnesium bromide to form cyclopentanol. This is followed by the reaction of cyclopentanol with 3-bromopropionyl chloride to form 3-cyclopentylpropanoyl chloride. The final step involves the reaction of 3-cyclopentylpropanoyl chloride with azocane to form 1-(3-cyclopentylpropanoyl)azocane.
Aplicaciones Científicas De Investigación
1-(3-cyclopentylpropanoyl)azocane has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the CB1 and CB2 receptors, and to produce a range of effects including analgesia, hypothermia, and catalepsy.
Propiedades
IUPAC Name |
1-(azocan-1-yl)-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c17-15(11-10-14-8-4-5-9-14)16-12-6-2-1-3-7-13-16/h14H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWIIFAAFUBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)
![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)

![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)


![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)